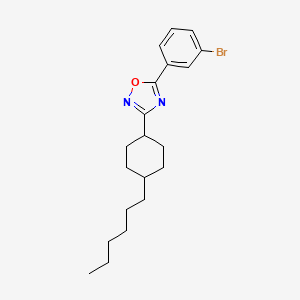
5-(3-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole: is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as materials science, medicinal chemistry, and organic electronics. The presence of the bromophenyl and hexylcyclohexyl groups imparts unique chemical and physical properties to the molecule, making it a subject of study for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a nitrile oxide. The general steps are as follows:
Preparation of Hydrazide: The starting material, 3-bromobenzohydrazide, is prepared by reacting 3-bromobenzoic acid with hydrazine hydrate.
Formation of Nitrile Oxide: The nitrile oxide is generated in situ from the corresponding oxime using an oxidizing agent such as sodium hypochlorite.
Cyclization: The hydrazide and nitrile oxide are then reacted under controlled conditions to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Products may include bromophenyl oxadiazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the oxadiazole or bromophenyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: Acts as a ligand in coordination chemistry for catalysis.
Biology and Medicine:
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Industry:
Polymer Science: Incorporated into polymers to enhance their electronic properties.
Coatings: Used in the formulation of advanced coatings with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(3-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole depends on its application. In materials science, its electronic properties are due to the conjugated system of the oxadiazole ring, which allows for efficient charge transport. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
5-Phenyl-1,2,4-oxadiazole: Lacks the bromine and hexylcyclohexyl groups, resulting in different physical and chemical properties.
5-(4-Bromophenyl)-1,2,4-oxadiazole: Similar but with the bromine atom in a different position, affecting reactivity and applications.
3-(4-Hexylcyclohexyl)-1,2,4-oxadiazole: Lacks the bromophenyl group, leading to different electronic properties.
Uniqueness: The presence of both the bromophenyl and hexylcyclohexyl groups in 5-(3-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole imparts unique electronic and steric properties, making it distinct from other oxadiazole derivatives. This combination of functional groups allows for specific interactions and applications that are not possible with simpler oxadiazole compounds.
Eigenschaften
Molekularformel |
C20H27BrN2O |
|---|---|
Molekulargewicht |
391.3 g/mol |
IUPAC-Name |
5-(3-bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H27BrN2O/c1-2-3-4-5-7-15-10-12-16(13-11-15)19-22-20(24-23-19)17-8-6-9-18(21)14-17/h6,8-9,14-16H,2-5,7,10-13H2,1H3 |
InChI-Schlüssel |
CEAKOJKSFZHFGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CCC(CC1)C2=NOC(=N2)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


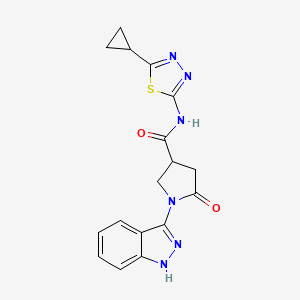
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 3,5-dimethoxybenzoate](/img/structure/B11220254.png)

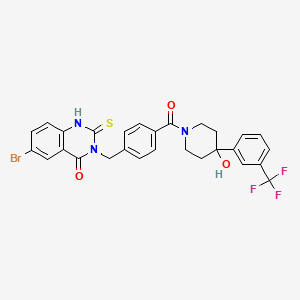
![2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11220273.png)
![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one](/img/structure/B11220291.png)
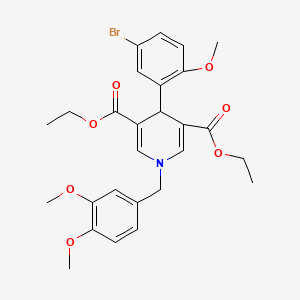
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11220313.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11220315.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B11220336.png)
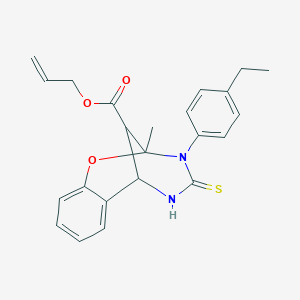
![1-(4-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11220350.png)
![4-benzyl-1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine](/img/structure/B11220357.png)
![N-(4-ethoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11220361.png)
